Compound Description: Imatinib, also known by its brand name Gleevec, is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML) and other malignancies. It functions by inhibiting the BCR-ABL tyrosine kinase, a protein formed by a genetic abnormality that drives CML development. [, ] Imatinib exists in various salt forms, including mesylate, picrate, citrate, fumarate, and malonate. The crystal structure of its freebase form reveals an extended conformation capable of forming hydrogen-bonded chains. []
Compound Description: Nilotinib is another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, particularly in cases resistant to imatinib. Like imatinib, it targets the BCR-ABL tyrosine kinase. [] Research has focused on developing soluble pharmaceutical compositions of amorphous nilotinib to improve its bioavailability and mitigate the food effect observed with certain formulations. []
Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor designed to combat imatinib resistance, particularly the T315I gatekeeper mutation. It demonstrates significant anti-leukemic activity in vitro and in vivo. []
Compound Description: This compound is a potent class I selective histone deacetylase (HDAC) inhibitor, exhibiting strong antitumor activity in vitro and in vivo. It effectively induces G1 cell cycle arrest and apoptosis in human myelodysplastic syndrome cells. []
Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin B1 receptor, demonstrating efficacy in various in vivo models of inflammation and pain. [, ] Its potent and orally active nature makes it a promising candidate for further development as a therapeutic agent. []
Compound Description: This complex heterocyclic compound was synthesized and characterized as part of a study exploring novel 1,3,4-oxadiazole derivatives for potential antimicrobial activity. []
8. N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives [, ]
Compound Description: This series of compounds was synthesized and investigated for potential antimicrobial activity. They were found to have low activity against several bacterial and fungal strains. [] The derivatives, particularly the hydrohalogenation and thiocyanation products, exhibit potential as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. []
Compound Description: This compound is an impurity identified during the synthesis of the antibacterial drug sulfamethizole. [] Its presence highlights the importance of impurity profiling in pharmaceutical development.
Compound Description: This compound, existing in both a crystalline form and as a hydrate, is a phenyluracil derivative developed for use in crop protection formulations. [, ] Its specific applications likely relate to its pesticidal or herbicidal properties.
Compound Description: This compound is a naphthol derivative synthesized and characterized as part of a methodological study on multicomponent reactions. [] Its specific biological activity or applications are not detailed in the provided literature.
Compound Description: This complex heterocyclic compound with a central eight-membered ring was synthesized and characterized using X-ray crystallography. [] The study focused on understanding its structural features and their influence on its conformation.
Compound Description: This series of compounds, derived from ketopinic acid, exhibits both fungicidal and herbicidal activity. [] The specific activity levels vary depending on the nature of the substituent at the 4-position of the benzene ring.
14. Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2 H )-yl) methyl)-1,4-dihydropyridine-3,5 dicarboxylate []
Compound Description: This series of compounds, synthesized from sulfanilamide and quinazolinone derivatives, was investigated for antiulcer activity. [] Notably, some compounds demonstrated activity comparable to ranitidine, suggesting potential therapeutic utility.
15. Venetoclax and its metabolites (VNO, VHA) [, ]
Compound Description: Venetoclax is a BCL-2 inhibitor used in the treatment of hematologic malignancies. [, ] During oxidative stress degradation, venetoclax forms two oxidative impurities: Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA). VHA is formed through a Meisenheimer rearrangement of VNO. [] The metabolism of venetoclax involves enzymatic oxidation, sulfation, and nitro reduction, with the latter primarily facilitated by gut bacteria. []
Compound Description: This compound, developed by ZENECA, is a potent, orally active leukotriene receptor antagonist. [] Its high potency and selectivity make it a promising candidate for the treatment of asthma and other inflammatory diseases.
Compound Description: This series of compounds, derived from 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, represents amino acid conjugates of isocoumarin derivatives. [] While their specific biological activities are not detailed in the provided abstract, their structure suggests potential for interacting with targets relevant to amino acid metabolism or transport.
Compound Description: This series of tetrahydropyridine (THP) derivatives was synthesized and evaluated for anticancer activity. [] The presence of the THP ring is noteworthy as it is a common structural motif in various bioactive compounds.
19. 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety []
Compound Description: This series of compounds, synthesized from 1,4-naphthoquinone, exhibits potent cytotoxic activity against various human cancer cell lines. [] Their mechanism of action involves inducing apoptosis and arresting the cell cycle, suggesting potential as anticancer agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.